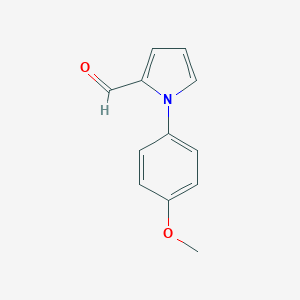

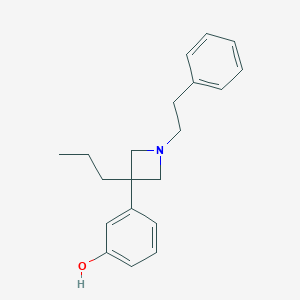

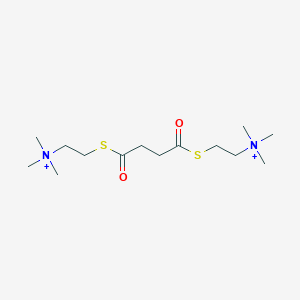

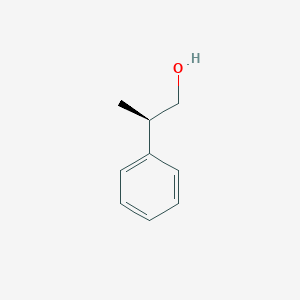

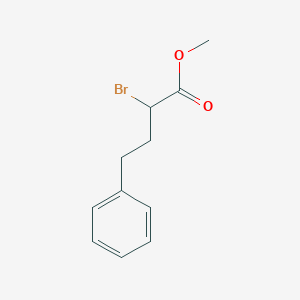

Methyl 2-bromo-4-phenylbutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves reactions such as Friedel–Crafts acylation, condensation reactions, and Michael addition reactions. For instance, the synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates is achieved using Friedel–Crafts acylation of substituted benzenes with 2-acetoxybutanoyl chloride, which suggests a method that could potentially be adapted for the synthesis of methyl 2-bromo-4-phenylbutanoate . Additionally, the synthesis of methyl-4-bromo-4,4-dinitrobutanoate through Michael addition reaction indicates the reactivity of brominated butanoates under certain conditions .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 2-bromo-4-phenylbutanoate has been elucidated using various spectroscopic techniques such as IR, NMR, UV-Vis, and X-ray diffraction . These techniques provide detailed information about the molecular geometry, electronic structure, and the nature of substituents affecting the overall stability and reactivity of the molecule.

Chemical Reactions Analysis

The chemical reactivity of brominated esters is diverse. For example, methyl 4-bromobut-2-enoate undergoes silver-induced coupling to form various coupled products . The reactivity of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate with nucleophiles like dimethyl malonate and methyl acetoacetate indicates that brominated esters can participate in nucleophilic addition reactions . These findings can be extrapolated to understand the potential reactions of methyl 2-bromo-4-phenylbutanoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated esters are influenced by their molecular structure. The presence of electron-withdrawing groups such as bromine and nitro groups can affect the compound's polarity, boiling point, and solubility . The photochemical bromination of methyl (E)-2-methylbut-2-enoate with N-bromosuccinimide demonstrates the sensitivity of these compounds to light, which could be relevant for the storage and handling of methyl 2-bromo-4-phenylbutanoate .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

Research in organic synthesis has explored the use of related brominated compounds as key intermediates and catalysts in the synthesis of various organic molecules. For instance, studies on the practical synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate for non-steroidal anti-inflammatory drugs, have shown advancements in cross-coupling reactions and the development of environmentally friendly synthesis methods without the use of toxic materials like palladium and phenylboronic acid (Qiu et al., 2009). Similarly, selective organic synthesis over metal cation-exchanged clay catalysts has been reviewed, highlighting the catalytic roles of modified clays in facilitating various organic reactions, including those involving brominated intermediates (Tateiwa & Uemura, 1997).

Environmental Studies

The application of brominated compounds in environmental studies includes research on alternative fumigants through drip irrigation systems, which addresses the phasing out of methyl bromide due to its ozone-depleting properties. Studies focus on the development of water-soluble formulations of alternative fumigants that are more environmentally friendly and safer for human exposure (Ajwa et al., 2002). Additionally, the environmental concentrations and toxicology of tribromophenol, a related brominated compound, have been reviewed, summarizing its occurrence in various environments and potential health risks (Koch & Sures, 2018).

Potential Therapeutic Applications

The exploration of brominated compounds in therapeutic applications includes the study of 4-phenylbutyric acid, a compound structurally similar to Methyl 2-bromo-4-phenylbutanoate, in maintaining proteostasis. This research focuses on its role as a chemical chaperone that can prevent misfolded protein aggregation and alleviate endoplasmic reticulum stress, suggesting potential therapeutic effects for various diseases (Kolb et al., 2015).

Eigenschaften

IUPAC Name |

methyl 2-bromo-4-phenylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZZMKUFGKXJNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC1=CC=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501306852 |

Source

|

| Record name | Methyl α-bromobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-bromo-4-phenylbutanoate | |

CAS RN |

16503-47-2 |

Source

|

| Record name | Methyl α-bromobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16503-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl α-bromobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.